1-{3-[4-(2-FLUOROPHENYL)PIPERAZINE-1-CARBONYL]PIPERIDIN-1-YL}-2,2-DIMETHYLPROPAN-1-ONE
Overview
Description
1-{3-[4-(2-FLUOROPHENYL)PIPERAZINE-1-CARBONYL]PIPERIDIN-1-YL}-2,2-DIMETHYLPROPAN-1-ONE is a complex organic compound that features a piperazine and piperidine moiety linked to a fluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{3-[4-(2-FLUOROPHENYL)PIPERAZINE-1-CARBONYL]PIPERIDIN-1-YL}-2,2-DIMETHYLPROPAN-1-ONE typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Piperazine Moiety: This can be achieved by reacting 2-fluoroaniline with ethylene glycol to form 2-fluorophenylpiperazine.
Formation of the Piperidine Moiety: This involves the reaction of piperidine with a suitable acylating agent to form the piperidine derivative.
Coupling Reaction: The final step involves coupling the piperazine and piperidine moieties using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
1-{3-[4-(2-FLUOROPHENYL)PIPERAZINE-1-CARBONYL]PIPERIDIN-1-YL}-2,2-DIMETHYLPROPAN-1-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions, particularly at the fluorine position.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
1-{3-[4-(2-FLUOROPHENYL)PIPERAZINE-1-CARBONYL]PIPERIDIN-1-YL}-2,2-DIMETHYLPROPAN-1-ONE has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders.
Biological Research: The compound is used in studies involving receptor binding and enzyme inhibition.
Industrial Applications: It can be used as an intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of 1-{3-[4-(2-FLUOROPHENYL)PIPERAZINE-1-CARBONYL]PIPERIDIN-1-YL}-2,2-DIMETHYLPROPAN-1-ONE involves its interaction with specific molecular targets, such as receptors or enzymes. The fluorophenyl group is known to enhance binding affinity to certain receptors, while the piperazine and piperidine moieties contribute to the overall pharmacological profile of the compound.
Comparison with Similar Compounds
Similar Compounds
1-(4-Fluorophenyl)piperazine: Known for its use in medicinal chemistry as a building block for various drugs.
1-(3-Chlorophenyl)-4-(2-phenylethyl)piperazine: A potent dopamine transporter ligand.
4-(2-(7-Methoxy-2-oxo-1,5-naphthyridin-1(2H)-yl)ethyl)-N-(4-nitrophenyl)piperazine-1-carboxamide: An active anti-tubercular agent.
Uniqueness
1-{3-[4-(2-FLUOROPHENYL)PIPERAZINE-1-CARBONYL]PIPERIDIN-1-YL}-2,2-DIMETHYLPROPAN-1-ONE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both piperazine and piperidine moieties, along with the fluorophenyl group, makes it a versatile compound for various applications.
Properties
IUPAC Name |
1-[3-[4-(2-fluorophenyl)piperazine-1-carbonyl]piperidin-1-yl]-2,2-dimethylpropan-1-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30FN3O2/c1-21(2,3)20(27)25-10-6-7-16(15-25)19(26)24-13-11-23(12-14-24)18-9-5-4-8-17(18)22/h4-5,8-9,16H,6-7,10-15H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WVIIOKCACZNEAM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)N1CCCC(C1)C(=O)N2CCN(CC2)C3=CC=CC=C3F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30FN3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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